

A Comparative Analysis of Experimental and Theoretical Properties of Benzotrifuroxan (BTF)

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Compound of Interest

Compound Name: *Benzotrifuroxan*

Cat. No.: *B3051571*

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Benzotrifuroxan (BTF), also known as hexanitrosobenzene, is a powerful, hydrogen-free, and CO-balanced high-energy material.^{[1][2]} Its performance characteristics are comparable to HMX-based explosives, making it a subject of significant interest for both theoretical and experimental investigation.^{[1][2]} This guide provides a detailed comparison of the experimentally measured and theoretically calculated properties of BTF, offering insights for researchers, scientists, and professionals in drug development and materials science.

Physicochemical and Crystal Properties

BTF is a chemically reactive material known to form adducts and complexes with various organic compounds.^{[2][3]} Its molecular and crystal structure has been a key focus of research to understand its stability and performance. The purification of BTF, typically through recrystallization, is crucial as common synthesis procedures can result in impurities like trinitrotriazidobenzene (TNTAB), which can degrade its thermal stability.^{[2][4]}

Table 1: Comparison of Experimental and Theoretical Physicochemical and Crystal Properties of BTF

Property	Experimental Value	Theoretical Value (Method)
Molecular Formula	C ₆ N ₆ O ₆ [5]	C ₆ N ₆ O ₆
Molecular Weight	252.12 g/mol [5]	252.12 g/mol
Crystal System	Orthorhombic[5]	Orthorhombic
Space Group	P2(1)[5]	Pbca (for BTF/TNA cocrystal) [6]
Crystal Density (ρ)	1.894 g/cm ³ [5], ~1.9 g/cm ³ [7]	-
Heat of Formation (Condensed Phase)	144.9 kcal/mol[8]	139.3 kcal/mol[8]
Unit Cell Parameters	a=0.6935 nm, b=1.9557 nm, c=0.6518 nm[5]	a = 7.7608 Å, b = 14.5110 Å, c = 24.751 Å (for BTF/TNA cocrystal, DFT)[6]

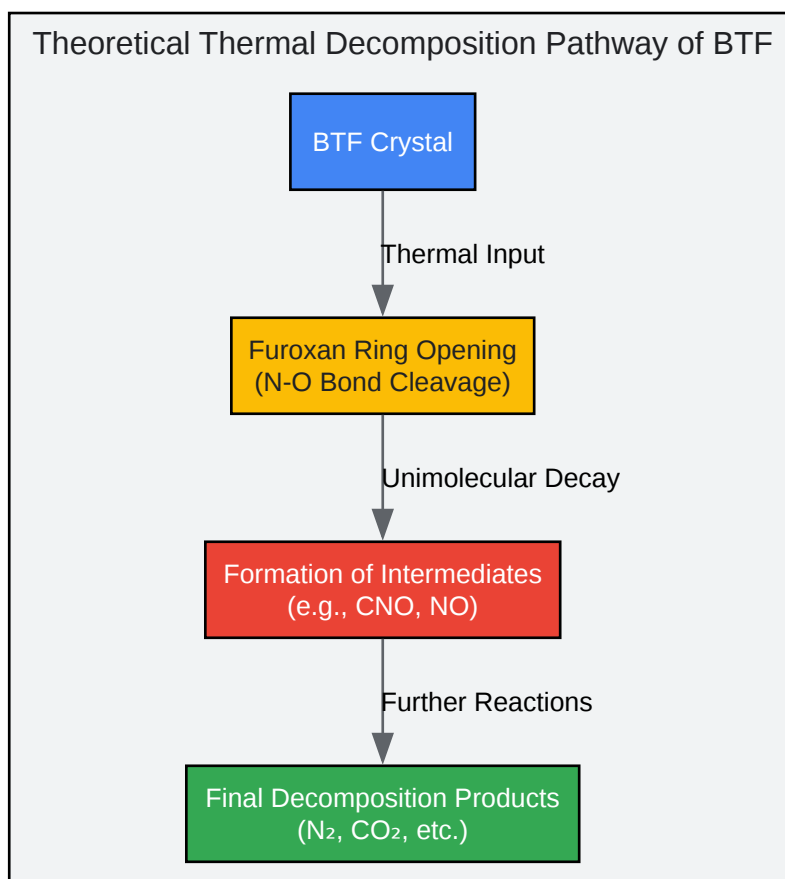
Thermal Properties and Decomposition

The thermal stability of BTF is a critical parameter for its safe handling and application. Theoretical studies, often employing Density Functional Theory (DFT) and Molecular Dynamics (MD), have provided deep insights into its decomposition mechanisms.

Table 2: Comparison of Experimental and Theoretical Thermal Properties of BTF

Property	Experimental Value	Theoretical Insight
Decomposition Peak Temperature (DSC)	282.0 °C[7]	Ab initio MD simulations show decomposition involves BTF-chain isomerization, C—NO ₂ bond homolysis, and ring opening.[9]
Decomposition Mechanism	A three-stage exothermic decay has been described under programmed heating. [10]	The primary decomposition path is the opening of the furoxan ring via N-O bond fracture.[10][11] This is the dominant initial step under various heating conditions.[10][12] Important intermediates include CNO and NO.[11]

Theoretical simulations indicate that the initial decomposition of the BTF molecule involves the cleavage of the N-O bond, leading to the opening of the furoxan ring.[10][11] This is considered the most significant decomposition pathway. Subsequent reactions are complex, involving the release of radicals and the formation of small gaseous products like nitrogen gas and carbon dioxide.[9]



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Caption: Theoretical thermal decomposition pathway of BTF.

Detonation and Performance Properties

BTF is recognized for its high detonation performance, which has been quantified through both experimental measurements and theoretical calculations.

Table 3: Comparison of Experimental and Theoretical Detonation Properties of BTF

Property	Experimental Value	Theoretical Value (Method)
Detonation Velocity (VOD)	8.61 km/s[8]	7.115 km/s (for BTF/ONA cocrystal)[7], 7.373 km/s (for BTF/DNB cocrystal)[13]
Detonation Pressure	30.5 GPa[8]	20.51 GPa (for BTF/ONA cocrystal)[7], ~24 GPa (for BTF/DNB cocrystal)[13]
Detonation Temperature	4100 ± 150 K (at $\rho = 1.82$ g/cm ³)	Often significantly higher in theoretical papers than experimental results.
Heat of Explosion	Higher than HMX[14]	-

Experimental results for detonation temperature have been found to be notably lower than values reported in most theoretical studies.[14] While pure BTF exhibits high detonation velocity and pressure, cocrystallization with other molecules like 2-Nitroaniline (ONA) or 1,3-dinitrobenzene (DNB) can modify these properties.[7][13]

Sensitivity to Initiation

A significant challenge for the practical application of BTF is its high sensitivity to mechanical stimuli. Cocrystallization has emerged as a key strategy to mitigate this sensitivity.

Table 4: Experimental Impact Sensitivity of BTF and its Cocrystals

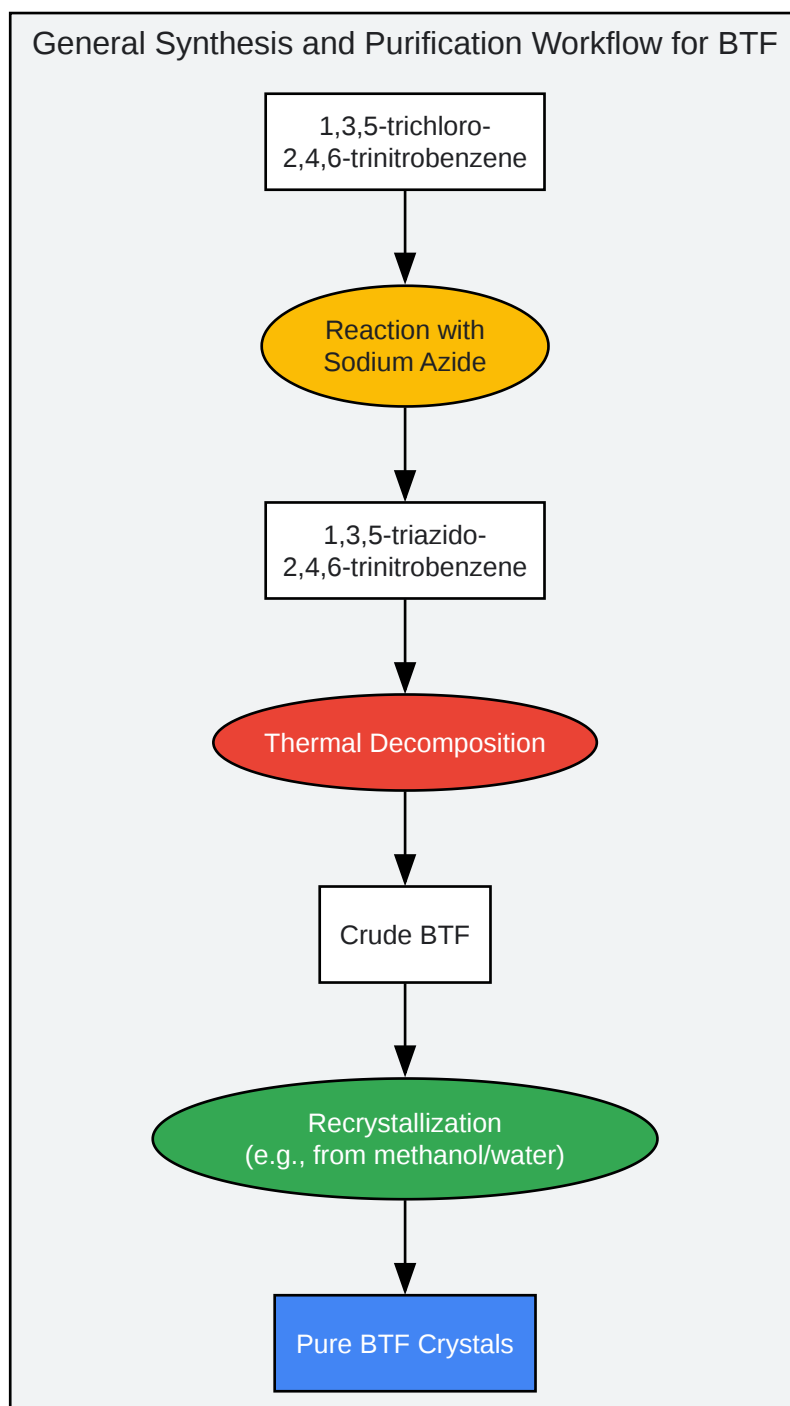
Material	Impact Sensitivity (H ₅₀)	Reference
Pure BTF	56 cm	[7]
Pure BTF	35 cm	[13]
Pure BTF	94 cm	[8]
BTF/ONA Cocrystal	90 cm	[7]
BTF/DNB Cocrystal	88 cm	[13]

The reported impact sensitivity for pure BTF varies across different studies, which may be attributed to differences in crystal quality, purity, and experimental apparatus. However, a consistent trend is the significant reduction in sensitivity upon forming cocrystals. For instance, the BTF/ONA and BTF/DNB cocrystals show a substantially increased H_{50} value, indicating lower sensitivity.^[7]^[13]

Experimental Protocols

Synthesis and Purification of BTF

A common method for synthesizing BTF involves the thermal decomposition of 1,3,5-triazido-2,4,6-trinitrobenzene.^[8] Purification is critical and is generally achieved through recrystallization from a suitable solvent to remove thermally unstable impurities.^[2]^[4]



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Caption: General synthesis and purification workflow for BTF.

Single Crystal X-ray Diffraction (XRD)

Single crystals of BTF suitable for XRD analysis can be cultivated by slow evaporation from a mixed solvent system, such as water and methanol.[5] The crystal is mounted on a diffractometer, and diffraction data are collected. The resulting data are used to solve and refine the crystal structure, determining the space group, unit cell dimensions, and atomic positions.[5]

Thermal Analysis: DSC/TGA

Thermal stability is assessed using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetry Analysis (TGA).

- Protocol: A small sample of BTF (typically 1-5 mg) is placed in an aluminum crucible.[15] The sample is heated at a constant rate (e.g., 5-20 K/min) under an inert atmosphere (e.g., argon or nitrogen).[15][16] The DSC measures the heat flow to or from the sample relative to a reference, identifying exothermic decomposition events and melting points. TGA measures the change in mass as a function of temperature, indicating the loss of volatile decomposition products.

Impact Sensitivity Testing

Impact sensitivity is commonly determined using a drop-weight impact tester, with results reported as H_{50} , the drop height at which there is a 50% probability of explosion.

- Protocol: A specified amount of the explosive material is placed on an anvil. A standard weight is dropped from varying heights onto a striker pin in contact with the sample. A series of trials (typically 20-30) is conducted to determine the height at which initiation occurs in 50% of the tests. This method is used to compare the sensitivity of different energetic materials.[7][13]

Detonation Velocity Measurement

The detonation velocity is a key performance parameter and can be measured experimentally using methods like the T-20 method or optical pyrometry.[14]

- Protocol: A cylindrical charge of the explosive is prepared at a specific density. The detonation is initiated at one end, and the time it takes for the detonation wave to travel a

known distance along the charge is measured with high precision using probes or high-speed cameras. The detonation velocity is then calculated from this data.[17]

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